Mavacamten

Descripción

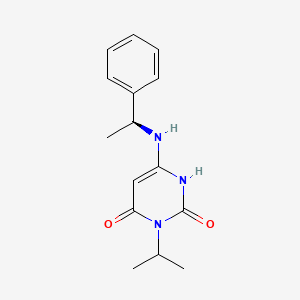

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCLASQCAPXVLM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2=CC(=O)N(C(=O)N2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642288-47-8 | |

| Record name | Mavacamten [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642288478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mavacamten | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAVACAMTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX45B99R3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mavacamten: A Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy

An In-depth Technical Guide

Abstract

Hypertrophic cardiomyopathy (HCM) is a genetic disorder characterized by excessive thickening of the heart muscle, leading to a range of debilitating symptoms and an increased risk of sudden cardiac death.[1] The underlying pathophysiology is often driven by mutations in sarcomere proteins, resulting in hypercontractility of the cardiac muscle.[2] Mavacamten, a first-in-class, selective, and reversible small-molecule inhibitor of cardiac myosin, represents a targeted therapeutic approach to address the hypercontractile state in HCM.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the pathophysiology of HCM, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data from pivotal clinical trials are presented to serve as a resource for researchers, scientists, and drug development professionals in the field of cardiology.

Introduction to Hypertrophic Cardiomyopathy Pathophysiology

Hypertrophic cardiomyopathy is a complex cardiovascular disease with a primary genetic etiology. Mutations in genes encoding sarcomeric proteins, most commonly in the β-myosin heavy chain (MYH7) and myosin-binding protein C (MYBPC3) genes, are responsible for a significant proportion of HCM cases.[5] These mutations lead to a state of cardiac hypercontractility, where the heart muscle contracts more forcefully and relaxes less efficiently. This fundamental abnormality triggers a cascade of downstream pathological events, including myocyte hypertrophy and disarray, interstitial fibrosis, and dynamic obstruction of the left ventricular outflow tract (LVOT).

Several signaling pathways are implicated in the pathogenesis of HCM, contributing to the development of hypertrophy and fibrosis. These include the Transforming Growth-Factor-β (TGF-β) and RAS/mitogen-activated protein kinase (MAPK) pathways. The sustained hypercontractility and subsequent pathological remodeling result in a range of clinical manifestations, from dyspnea and chest pain to an elevated risk of heart failure and life-threatening arrhythmias.

This compound: Mechanism of Action

This compound is an allosteric and reversible inhibitor of cardiac myosin ATPase. It directly targets the underlying cause of hypercontractility in HCM by modulating the function of the cardiac myosin motor protein. Myosin interacts with actin in a cyclical process fueled by ATP hydrolysis to generate the force of muscle contraction. In HCM, an excessive number of myosin heads are in a state ready to bind to actin, leading to hypercontractility.

This compound stabilizes an energy-sparing, "super-relaxed" state of the myosin head, reducing the number of myosin heads available to interact with actin. This action decreases the probability of actin-myosin cross-bridge formation, thereby reducing the force of contraction and normalizing myocardial contractility. By inhibiting the excessive contractility, this compound alleviates the stress on the heart muscle, improves diastolic function, and reduces the dynamic LVOT obstruction characteristic of obstructive HCM.

Signaling Pathways in HCM and this compound's Impact

The hypercontractile state in HCM triggers a cascade of intracellular signaling pathways that contribute to pathological remodeling.

-

TGF-β Pathway: The transforming growth factor-beta (TGF-β) pathway is a key regulator of cellular growth, differentiation, and extracellular matrix production. In HCM, this pathway is often upregulated, leading to myocardial fibrosis. While direct evidence of this compound's effect on the TGF-β pathway is still emerging, by reducing the primary insult of hypercontractility, it is hypothesized to indirectly attenuate the downstream activation of profibrotic signaling.

-

RAS/MAPK Pathway: The Ras/mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell growth and hypertrophy. Studies have shown that this compound can mitigate the functional and energetic disturbances in cardiomyocytes with RASopathy-associated mutations, suggesting a potential role in modulating the consequences of RAS/MAPK pathway activation in certain forms of HCM.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in several key clinical trials, most notably the EXPLORER-HCM and VALOR-HCM studies.

Table 1: Summary of Efficacy Endpoints in the EXPLORER-HCM Trial

| Endpoint | This compound (n=123) | Placebo (n=128) | p-value |

| Primary Composite Endpoint* | 37% | 17% | 0.0005 |

| Change in Post-Exercise LVOT Gradient (mmHg) | -47 | -10 | <0.0001 |

| Change in Peak VO₂ (mL/kg/min) | +1.4 | -0.1 | 0.0006 |

| Improvement in NYHA Class (≥1 class) | 65% | 31% | <0.0001 |

| Change in KCCQ-CSS | +9.1 | +4.1 | <0.0001 |

*Composite of ≥1.5 mL/kg/min increase in pVO₂ and ≥1 NYHA class improvement OR ≥3.0 mL/kg/min increase in pVO₂ and no worsening of NYHA class.

Table 2: Summary of Efficacy Endpoints in the VALOR-HCM Trial

| Endpoint (at 16 weeks) | This compound (n=56) | Placebo (n=56) | p-value |

| Proceeded with or remained eligible for SRT | 17.9% | 76.8% | <0.001 |

| Mean Change in Resting LVOT Gradient (mmHg) | -39.1 | -1.4 | <0.001 |

| Mean Change in Valsalva LVOT Gradient (mmHg) | -46.7 | -3.5 | <0.001 |

| Improvement in NYHA Class (≥1 class) | 63% | 21% | <0.001 |

SRT: Septal Reduction Therapy

Table 3: Effect of this compound on Cardiac Biomarkers

| Biomarker | Study | This compound | Placebo |

| NT-proBNP (ng/L) | EXPLORER-HCM | Significant Reduction | Minimal Change |

| Cardiac Troponin I (ng/L) | EXPLORER-HCM | Significant Reduction | Minimal Change |

Detailed Experimental Protocols

Transthoracic Echocardiography (TTE) for LVOT Gradient and LVEF Assessment

Objective: To assess left ventricular outflow tract (LVOT) obstruction and left ventricular ejection fraction (LVEF).

Protocol:

-

Patient Positioning: The patient is positioned in the left lateral decubitus position.

-

Standard Views: A comprehensive 2D and Doppler echocardiogram is performed, including parasternal long-axis, short-axis, and apical views (four-chamber, two-chamber, and three-chamber).

-

LVOT Gradient Measurement:

-

Resting Gradient: Continuous-wave Doppler is used to measure the peak velocity across the LVOT in the apical three- or five-chamber view. The peak gradient is calculated using the modified Bernoulli equation (Gradient = 4 x velocity²).

-

Provoked Gradient (Valsalva Maneuver): The patient performs a standardized Valsalva maneuver for at least 10 seconds while continuous-wave Doppler of the LVOT is recorded. The peak gradient during the strain or release phase is measured.

-

-

LVEF Measurement: Left ventricular volumes in end-diastole and end-systole are measured from the apical four- and two-chamber views using the biplane method of disks (modified Simpson's rule) to calculate LVEF.

Cardiac Magnetic Resonance (CMR) for Myocardial Mass and Fibrosis

Objective: To quantify left ventricular mass and assess the extent of myocardial fibrosis.

Protocol:

-

Patient Preparation: Ensure the patient has no contraindications to MRI and gadolinium-based contrast agents.

-

Cine Imaging: A stack of short-axis steady-state free precession (SSFP) cine images are acquired covering the entire left ventricle from the base to the apex.

-

Left Ventricular Mass Quantification: The endocardial and epicardial borders of the left ventricle are manually or semi-automatically contoured at end-diastole on the short-axis cine images. The myocardial volume is calculated and multiplied by the myocardial density (1.05 g/mL) to determine the left ventricular mass.

-

Late Gadolinium Enhancement (LGE):

-

A gadolinium-based contrast agent is administered intravenously.

-

After a 10-15 minute delay, LGE images are acquired using an inversion-recovery gradient-echo sequence in the same views as the cine images.

-

The inversion time is optimized to null the signal from healthy myocardium.

-

Myocardial fibrosis appears as areas of hyperenhancement. The extent of LGE can be quantified using various methods (e.g., full-width at half-maximum or a threshold of >5 standard deviations above the mean signal intensity of nulled myocardium).

-

Biomarker Analysis: NT-proBNP and Cardiac Troponin

Objective: To measure circulating levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponin as markers of myocardial stress and injury.

Protocol:

-

Sample Collection: Venous blood samples are collected into appropriate collection tubes (e.g., EDTA plasma for NT-proBNP).

-

Sample Processing: Samples are centrifuged to separate plasma or serum, which is then stored at -80°C until analysis.

-

Assay: Commercially available immunoassays (e.g., electrochemiluminescence immunoassays) are used to quantify the concentrations of NT-proBNP and high-sensitivity cardiac troponin.

-

Quality Control: Assays are performed according to the manufacturer's instructions, including the use of appropriate calibrators and controls to ensure accuracy and precision.

Conclusion

This compound represents a significant advancement in the pharmacological management of hypertrophic cardiomyopathy. By directly targeting the fundamental mechanism of cardiac hypercontractility, it offers a disease-specific treatment that has demonstrated robust efficacy in reducing LVOT obstruction, improving symptoms, and enhancing the quality of life for patients with obstructive HCM. The quantitative data from pivotal clinical trials underscore its clinical benefits, and ongoing research continues to explore its long-term effects and potential applications in other forms of cardiomyopathy. This technical guide provides a foundational resource for understanding the science behind this compound and the methodologies used to evaluate its therapeutic impact.

References

- 1. The Impact of this compound on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypertrophic Cardiomyopathy with Special Focus on this compound and Its Future in Cardiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transthoracic echocardiography of hypertrophic cardiomyopathy in adults: a practical guideline from the British Society of Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Hypertrophic Cardiomyopathy with Special Focus on this compound and Its Future in Cardiology [mdpi.com]

Mavacamten's Effect on Sarcomere Hypercontractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypertrophic cardiomyopathy (HCM) is a genetic cardiac disorder frequently characterized by sarcomere hypercontractility, leading to left ventricular hypertrophy, diastolic dysfunction, and dynamic outflow tract obstruction.[1][2] Mavacamten, a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase, directly targets the underlying pathophysiology of HCM.[3][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action on the sarcomere. It consolidates quantitative data from key preclinical and clinical studies, details the experimental protocols used to assess its efficacy, and presents visual diagrams of its molecular interactions and experimental workflows. By stabilizing an energy-sparing, super-relaxed state (SRX) of myosin, this compound reduces the number of available myosin heads for actin binding, thereby normalizing sarcomeric force production, improving myocardial energetics, and alleviating the hypercontractile state central to HCM.

Introduction: Sarcomere Hypercontractility in Hypertrophic Cardiomyopathy

The sarcomere is the fundamental contractile unit of the cardiomyocyte. In a healthy heart, the interaction between the thick filament protein, cardiac myosin, and the thin filament protein, actin, is tightly regulated to produce controlled contraction and relaxation. This process is fueled by the hydrolysis of ATP by the myosin ATPase.

In many individuals with HCM, mutations in sarcomeric protein genes lead to a state of hypercontractility. This is characterized by an excessive formation of actin-myosin cross-bridges and inefficient energy utilization. Specifically, there is a shift in the equilibrium of myosin heads from a resting, energy-conserving "super-relaxed state" (SRX) to a "disordered relaxed state" (DRX), where they are more readily available to bind actin. In HCM-afflicted cardiomyocytes, only 15–20% of myosin heads may be in the SRX, compared to 40–50% in healthy cells. This hypercontractility contributes directly to the pathological features of HCM, including increased myocardial stiffness, impaired diastolic filling, and, in obstructive HCM, a dynamic pressure gradient in the left ventricular outflow tract (LVOT).

This compound: Molecular Mechanism of Action

This compound is a small molecule that directly addresses the root cause of hypercontractility. It acts as a selective allosteric inhibitor of the cardiac myosin ATPase. Its primary mechanism involves stabilizing the auto-inhibited, energy-sparing SRX of the myosin head.

By binding to a distinct allosteric pocket on the myosin heavy chain, this compound modulates the ATPase cycle. It specifically slows the rate of phosphate release from the myosin active site, a critical step for the power stroke. This action reduces the number of myosin heads that can transition into the "on-actin" power-generating state. The overall effect is a decrease in the number of functional actin-myosin cross-bridges, leading to reduced sarcomeric tension and a normalization of contractility.

Figure 1: this compound's mechanism of action on the sarcomere.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative findings from various experimental models assessing the impact of this compound on myosin and muscle fiber function.

Table 1: Effect of this compound on Myosin ATPase Activity

| Parameter | Myosin Fragment | Condition | This compound Effect | Fold Change | Source |

|---|---|---|---|---|---|

| kcat | Heavy Meromyosin (HMM) | Actin-activated | 2.02 ± 0.12 s⁻¹ to 0.48 ± 0.04 s⁻¹ | 4.21 ± 0.43-fold reduction | |

| Km (Actin) | Heavy Meromyosin (HMM) | Actin-activated | 17.6 ± 2.8 µM to 35.3 ± 6.3 µM | 2-fold increase | |

| kcat | S1 Fragment | Actin-activated | 3.6 ± 0.4 s⁻¹ to 1.35 ± 0.08 s⁻¹ | 2.70 ± 0.34-fold reduction | |

| IC50 | Heavy Meromyosin (HMM) | In vitro motility | 0.14 µM | - | |

| IC50 | S1 Fragment | In vitro motility | 0.62 µM | - |

| ATPase Activity | Bovine Cardiac Myofibrils | Ca²⁺-activated | Progressive blunting of activity | Dose-dependent | |

Table 2: Effect of this compound on Muscle Fiber Contractility and State

| Parameter | Muscle Fiber Type | Condition | This compound Effect | Quantitative Change | Source |

|---|---|---|---|---|---|

| Tension | Skinned Porcine Cardiac | pCa 5.8 | Decrease in maximal tension | 14.4 ± 0.7 mN/mm² to 6.6 ± 0.7 mN/mm² | |

| SRX State | Porcine Cardiac | Relaxed | Increase in SRX population | 26 ± 2% to 38 ± 1% | |

| SRX State | Human Cardiac | Relaxed | Increase in SRX population | 25 ± 2% to 46 ± 3% | |

| Peak Force | Human Engineered Heart Tissue | 0.33 µM this compound | Decrease in peak force | 40% reduction from baseline | |

| Peak Force | Human Engineered Heart Tissue | 0.5 µM this compound | Decrease in peak force | 85% reduction from baseline | |

| Relaxation Time (RT50) | Human Engineered Heart Tissue | 0.33 µM this compound | Faster relaxation | 24% reduction | |

| Relaxation Time (RT50) | Human Engineered Heart Tissue | 0.5 µM this compound | Faster relaxation | 45% reduction |

| Ca²⁺ Sensitivity | Human Myocardial Strips | 0.5 µM this compound | Reduced Ca²⁺ sensitivity | Maintained length-dependent activation | |

Key Experimental Protocols

The quantitative data presented above were generated using specialized biophysical and physiological assays. Detailed methodologies for these key experiments are outlined below.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by isolated myosin fragments in the presence of actin.

-

Protein Preparation: Human β-cardiac myosin fragments, such as heavy meromyosin (HMM) or the single-headed S1 fragment, are expressed and purified from baculovirus/Sf9 cell systems. Actin is purified from rabbit skeletal muscle acetone powder.

-

Assay Buffer: A typical buffer consists of 25 mM imidazole (pH 7.5), 4 mM MgCl₂, 1 mM DTT, and 1 mM EGTA.

-

Procedure:

-

A constant concentration of the myosin fragment is mixed with varying concentrations of F-actin in the assay buffer.

-

This compound, dissolved in DMSO, or a vehicle control is added to the mixture and incubated.

-

The reaction is initiated by adding Mg-ATP.

-

The reaction proceeds at a controlled temperature (e.g., 23°C) and is stopped at various time points by quenching with a solution like perchloric acid.

-

The amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the malachite green assay.

-

The steady-state ATPase rate (V) is plotted against the actin concentration. The data are fitted to the Michaelis-Menten equation (V = kcat[Myosin][Actin] / (Km + [Actin])) to determine the maximal turnover rate (kcat) and the Michaelis constant for actin (Km).

-

Skinned Muscle Fiber Tension Measurement

This protocol allows for the direct measurement of force generation in isolated myocardial preparations where the cell membrane has been permeabilized ("skinned"), allowing for precise control of the intracellular environment (e.g., Ca²⁺ concentration).

-

Tissue Preparation: Ventricular trabeculae or papillary muscles are dissected from animal (e.g., porcine) or human hearts. The tissue is permeabilized using a solution containing a detergent like Triton X-100, which removes the cell membranes but leaves the myofilament structure intact.

-

Experimental Setup:

-

A single skinned muscle fiber or a small bundle is mounted between a force transducer and a motor arm within a flow-through experimental chamber on the stage of an inverted microscope.

-

Sarcomere length is set and maintained by monitoring the diffraction pattern of a laser passed through the fiber.

-

-

Procedure:

-

The fiber is initially bathed in a relaxing solution (low Ca²⁺, e.g., pCa 9.0).

-

This compound or vehicle is introduced into the relaxing solution and allowed to equilibrate.

-

The fiber is then exposed to activating solutions with progressively increasing Ca²⁺ concentrations (e.g., pCa 6.2 to 4.5).

-

The isometric force (tension) generated at each Ca²⁺ concentration is recorded by the force transducer.

-

Force-pCa curves are generated to determine parameters such as maximal active tension and Ca²⁺ sensitivity (pCa₅₀).

-

Figure 2: Workflow for skinned muscle fiber tension analysis.

In Vitro Motility Assay

This assay visualizes and quantifies the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface, providing a measure of the unloaded shortening velocity.

-

Reagents and Surface Preparation:

-

A glass coverslip is coated with nitrocellulose.

-

Myosin (e.g., HMM) is applied and adheres to the coated surface.

-

The surface is blocked with bovine serum albumin (BSA) to prevent non-specific binding.

-

-

Procedure:

-

A motility buffer containing Mg-ATP, an ATP-regenerating system (creatine phosphate and creatine kinase), and an oxygen-scavenging system (glucose oxidase, catalase, and glucose) is prepared.

-

This compound at various concentrations is added to the motility buffer.

-

Tetramethylrhodamine (TMR)-phalloidin-labeled actin filaments are added to the chamber.

-

The movement of the actin filaments is observed using fluorescence microscopy and recorded as a video.

-

The velocity of individual filaments is tracked and quantified using specialized software.

-

The dose-dependent inhibition of motility by this compound is analyzed to determine the IC₅₀.

-

Conclusion

This compound represents a paradigm shift in the treatment of hypertrophic cardiomyopathy, moving from symptom management to targeting the fundamental molecular defect of sarcomere hypercontractility. Through its selective, allosteric inhibition of cardiac myosin, this compound effectively stabilizes the super-relaxed state, reduces the number of active cross-bridges, and normalizes force production. The quantitative data derived from rigorous experimental protocols consistently demonstrate its ability to decrease myosin ATPase activity, reduce muscle fiber tension, and improve diastolic parameters. This in-depth understanding of its mechanism and effects provides a strong foundation for its clinical application and for the development of future therapies aimed at modulating sarcomere function.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Systematic Review of Clinical Trials on this compound in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Cardiac Myosin Inhibitor: Clinical Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Mavacamten: A Paradigm Shift in Myocardial Energetics and Diastolic Function in Hypertrophic Cardiomyopathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hypertrophic cardiomyopathy (HCM) is the most prevalent monogenic cardiac disease, characterized by left ventricular hypertrophy, hyperdynamic contractility, and impaired diastolic relaxation.[1][2] At its core, HCM is a disease of the sarcomere, the fundamental contractile unit of the cardiomyocyte.[3][4] Mutations in sarcomeric proteins lead to excessive actin-myosin cross-bridge formation, resulting in a state of hypercontractility and inefficient energy utilization.[5] This not only drives the characteristic hypertrophy and fibrosis but also leads to significant diastolic dysfunction, a key contributor to symptoms and disease progression. Mavacamten, a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase, represents a targeted therapeutic approach that directly addresses the underlying pathophysiology of HCM. This technical guide provides a comprehensive overview of this compound's impact on myocardial energetics and diastolic function, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action: Targeting the Molecular Motor

This compound's therapeutic effect stems from its direct interaction with cardiac myosin, the molecular motor responsible for generating contractile force. In HCM, there is a pathological increase in the number of myosin heads available to bind to actin, leading to hypercontractility, impaired relaxation, and increased energy consumption.

This compound modulates the number of myosin heads that can enter the "on actin" (power-generating) state. By binding to the myosin head, this compound stabilizes it in an energy-sparing, "super-relaxed" state, reducing the probability of both systolic force-producing and residual diastolic cross-bridge formation. This allosteric inhibition of the cardiac myosin ATPase reduces the excessive ATP hydrolysis that is a hallmark of HCM. The reduction in actin-myosin interactions leads to decreased contractile force, which in turn alleviates left ventricular outflow tract (LVOT) obstruction and improves cardiac filling pressures.

Impact on Myocardial Energetics

A key pathophysiological feature of HCM is inefficient myocardial energy utilization. The hypercontractile state leads to excessive consumption of adenosine triphosphate (ATP), which can outstrip the mitochondrial capacity to meet this demand, particularly under stress.

This compound, by directly inhibiting the cardiac myosin ATPase, addresses this energetic imbalance. Preclinical studies in mouse models of HCM have demonstrated that this compound can prevent and even reverse hypertrophy, in part by reducing the expression of pro-hypertrophic and pro-fibrotic genes. In-vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) with a RASopathy-associated HCM mutation showed that this compound normalized excessive ATP consumption during rapid pacing, suggesting a restoration of energetic balance.

Clinical trials have corroborated these findings through the measurement of cardiac biomarkers that reflect myocardial wall stress and injury. Significant reductions in N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponin I (cTnI) have been consistently observed in patients treated with this compound.

Table 1: this compound's Effect on Biomarkers of Myocardial Stress

| Clinical Trial (HCM Type) | Biomarker | This compound Group Change | Placebo Group Change | p-value | Citation(s) |

| EXPLORER-HCM (oHCM) | NT-proBNP | 80% reduction | - | - | |

| MAVERICK-HCM (nHCM) | NT-proBNP | Significant reduction | - | - | |

| MAVERICK-HCM (nHCM) | cTnI | 34% decrease | 4% decrease | 0.009 | |

| EMBARK-HFpEF | NT-proBNP | 26% reduction | N/A (single arm) | - | |

| EMBARK-HFpEF | high-sensitivity troponin T | 13% reduction | N/A (single arm) | - | |

| EMBARK-HFpEF | troponin I | 20% reduction | N/A (single arm) | - |

Impact on Diastolic Function

Diastolic dysfunction is a cornerstone of HCM pathophysiology, leading to impaired ventricular filling, elevated left atrial pressure, and symptoms of heart failure. This compound's ability to reduce residual diastolic cross-bridge formation and promote myocardial relaxation directly translates into improvements in diastolic function.

Multiple clinical trials have demonstrated significant improvements in key echocardiographic parameters of diastolic function in patients with obstructive HCM (oHCM) treated with this compound. These improvements are often independent of the reduction in LVOT gradient, suggesting a direct effect on myocardial relaxation.

Table 2: this compound's Effect on Diastolic Function Parameters in oHCM

| Clinical Trial / Study | Parameter | This compound Group Change | Placebo Group Change | p-value | Citation(s) |

| VALOR-HCM Substudy | Improvement in Diastolic Dysfunction Grade (at 16 weeks) | 29.4% of patients (15 of 51) | 12.8% of patients (6 of 47) | 0.05 | |

| VALOR-HCM Substudy | Average E/e' ratio | -3.4 ± 5.3 | +0.57 ± 3.5 | <0.001 | |

| VALOR-HCM Substudy | Indexed Left Atrial Volume (LAVI) (mL/m²) | -5.2 ± 7.8 | -0.51 ± 8.1 | 0.005 | |

| EXPLORER-HCM Subanalysis | Indexed Left Atrial Volume (LAVI) (mL/m²) | -7.5 | -0.09 | <0.0001 | |

| Observational Study (Titration) | E/E' ratio | 14.5 to 10.6 | N/A | <0.001 | |

| Observational Study (Titration) | LA End-Systolic Volume (mL/m²) | 53.1 to 43.3 | N/A | <0.001 |

Experimental Protocols

The evaluation of this compound's effects on myocardial energetics and diastolic function relies on a combination of preclinical and clinical methodologies.

Preclinical Assessment of Myocardial Energetics

-

Isolated Perfused Heart Models: The Langendorff-perfused isolated mouse heart model is a valuable tool. In conjunction with 31P Nuclear Magnetic Resonance (NMR) spectroscopy, this technique allows for the dynamic measurement of high-energy phosphates like phosphocreatine and ATP, providing a direct assessment of cardiac energetics while concurrently monitoring physiological function.

-

Cellular Models (hiPSC-CMs): Human induced pluripotent stem cell-derived cardiomyocytes from patients with specific HCM mutations can be used to model the disease in vitro.

-

Energetic Profiling: Assays like the Seahorse XF Mito Stress Test can be used to evaluate mitochondrial respiration and determine parameters such as maximal respiratory capacity.

-

ATP Measurement: Live-cell ATP sensors can be used to measure ATP levels in real-time, especially under conditions of increased workload like rapid electrical pacing.

-

Redox State: Autofluorescence of NAD(P)H and FAD+ can be measured to assess the mitochondrial redox state.

-

Clinical Assessment of Diastolic Function

The primary non-invasive method for assessing diastolic function in clinical trials is transthoracic echocardiography. Standardized protocols are followed to acquire and interpret various parameters.

-

Pulsed-Wave Doppler of Mitral Inflow: This is used to measure the early (E) and late (A) diastolic filling velocities and the E/A ratio.

-

Tissue Doppler Imaging (TDI): TDI of the mitral annulus is performed to measure the early diastolic (e') velocity. The E/e' ratio is a key indicator of left ventricular filling pressures.

-

Left Atrial Volume Index (LAVI): The left atrial volume is measured and indexed to body surface area. An increased LAVI is a marker of chronically elevated filling pressures.

-

Grading of Diastolic Dysfunction: A composite of these and other parameters is used to grade the severity of diastolic dysfunction.

Conclusion

This compound represents a significant advancement in the management of hypertrophic cardiomyopathy by targeting the fundamental mechanisms of the disease. Its unique ability to selectively inhibit cardiac myosin ATPase leads to a reduction in hypercontractility, a more efficient use of myocardial energy, and a direct improvement in diastolic relaxation. The consistent data from preclinical models and human clinical trials demonstrate a favorable impact on both myocardial energetics, as evidenced by reductions in biomarkers of wall stress, and diastolic function, confirmed by improvements in key echocardiographic parameters. This targeted approach not only alleviates symptoms and improves functional capacity but also has the potential to modify the natural history of the disease by addressing the core pathophysiological drivers of HCM.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypertrophic Cardiomyopathy with Special Focus on this compound and Its Future in Cardiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of this compound on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Mavacamten's Disease-Modifying Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the disease-modifying potential of mavacamten in hypertrophic cardiomyopathy (HCM). This compound, a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase, has demonstrated significant promise in preclinical studies by targeting the underlying hypercontractility that drives the pathophysiology of HCM. This document summarizes key quantitative data, details experimental protocols from pivotal preclinical studies, and visualizes the critical pathways and workflows involved.

Mechanism of Action

This compound directly targets the fundamental contractile unit of the heart, the sarcomere. In HCM, mutations in sarcomeric proteins often lead to a state of hypercontractility, characterized by an excessive number of actin-myosin cross-bridges and increased ATP consumption. This compound modulates the enzymatic activity of β-cardiac myosin, reducing the rate of ATP hydrolysis and shifting the myosin heads towards an energy-sparing, super-relaxed state. This action decreases the number of available myosin heads that can bind to actin, thereby reducing the probability of cross-bridge formation and normalizing contractility.[1][2][3] This targeted approach not only alleviates the hyperdynamic state but also shows potential to reverse the adverse remodeling associated with HCM.[1]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from various preclinical models, demonstrating this compound's effects on cardiac contractility, hypertrophy, and fibrosis.

Table 1: Effects of this compound on Myosin ATPase Activity and Contractility

| Model System | Parameter | This compound Concentration | Effect | Reference |

| Bovine Cardiac Myofibrils | ATPase Activity (IC50) | 0.49 µM | 50% inhibition | [4] |

| Human Cardiac Myofibrils | ATPase Activity (IC50) | 0.71 µM | 50% inhibition | |

| Rabbit Skeletal Myofibrils | ATPase Activity (IC50) | 2.14 µM | 50% inhibition | |

| Human Cardiac HMM | Actin Sliding Velocity (IC50) | 0.587 ± 0.149 µM | 50% reduction | |

| Human Engineered Heart Tissue | Peak Force | 0.33 µM | ~40% decrease | |

| Human Engineered Heart Tissue | Peak Force | 0.5 µM | ~85% decrease | |

| Human Engineered Heart Tissue | Time to 50% Relaxation (RT50) | 0.33 µM | ~24% decrease | |

| Human Engineered Heart Tissue | Time to 50% Relaxation (RT50) | 0.5 µM | ~45% decrease | |

| Isolated Cardiomyocytes (db/db mice) | Fractional Shortening | 250 nM | Significant decrease from 11.43% to 8.67% | |

| Isolated Cardiomyocytes (db/db mice) | Contraction Velocity | 250 nM | Significant decrease from 2.53 µm/s to 2.0 µm/s |

Table 2: Disease-Modifying Effects of this compound in Animal Models of HCM

| Animal Model | Parameter | Treatment Details | Effect | Reference |

| Mouse Model of HCM | Left Ventricular Wall Thickness | Not specified | Regression of hypertrophy | |

| Mouse Model of HCM | Myocardial Fibrosis | Not specified | Minimal fibrosis compared to untreated | |

| Mouse Model of HCM (N47K-RLC) | Maximal Isometric Force | 0.3 µM (in vitro) | Decreased | |

| Mouse Model of HCM (N47K-RLC) | Ca2+ Sensitivity of Contraction | 0.3 µM (in vitro) | Reduced | |

| Feline Model of HCM | Left Ventricular Outflow Tract Obstruction | Not specified | Acutely relieved |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.

In Vivo Mouse Model of Hypertrophic Cardiomyopathy

-

Animal Model: Transgenic mice expressing a human cardiac myosin regulatory light chain mutation (N47K) are often used to model HCM. Another approach involves mouse models with specific myosin heavy chain mutations.

-

Drug Administration: this compound is typically administered orally. Dosing regimens vary between studies but are designed to achieve plasma concentrations that are pharmacologically active.

-

Assessment of Cardiac Function: Echocardiography is performed to measure parameters such as left ventricular wall thickness, fractional shortening, and ejection fraction.

-

Histological Analysis: Hearts are excised, fixed, and sectioned for histological staining. Masson's trichrome or Picrosirius red staining is used to visualize and quantify myocardial fibrosis. Hematoxylin and eosin (H&E) staining is used to assess cardiomyocyte disarray and hypertrophy.

-

Gene Expression Analysis: RNA is extracted from cardiac tissue to quantify the expression of profibrotic and pro-hypertrophic genes (e.g., TGF-β, collagen isoforms, ANP, BNP) using quantitative real-time PCR (qRT-PCR).

Human Engineered Heart Tissue (EHT) Model

-

Cell Source: Human induced pluripotent stem cells (hiPSCs) are differentiated into cardiomyocytes.

-

Tissue Engineering: Cardiomyocytes are seeded into a 3D matrix (e.g., decellularized porcine myocardium) to form engineered heart tissues that exhibit contractile function.

-

Experimental Setup: EHTs are mounted in a system that allows for the measurement of force generation and length changes under controlled electrical stimulation.

-

This compound Treatment: this compound is added to the culture medium at specified concentrations (e.g., 0.33 µM and 0.5 µM). For chronic studies, EHTs are cultured with this compound for several weeks.

-

Contractility Assessment: Key parameters measured include peak force, time to peak contraction, and time to 50% relaxation. Force-velocity and work-loop analyses can also be performed to provide a more comprehensive assessment of cardiac mechanics.

-

Calcium Transient Measurement: In some protocols, calcium-sensitive dyes are used to measure intracellular calcium transients to understand the drug's effect on calcium handling.

References

- 1. This compound: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Impact of this compound on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound stabilizes an autoinhibited state of two-headed cardiac myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mavacamten Studies in Animal Models of Hypertrophic Cardiomyopathy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten (formerly MYK-461) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1] It targets the underlying hypercontractility that is a hallmark of hypertrophic cardiomyopathy (HCM) by reducing the number of actin-myosin cross-bridges.[2][3] Preclinical studies in various animal models have been instrumental in elucidating the mechanism of action and therapeutic potential of this compound, demonstrating its ability to prevent and reverse cardiac hypertrophy and fibrosis.[2] These application notes provide an overview of the common animal models, key experimental protocols, and quantitative outcomes from this compound studies to guide researchers in this field.

Animal Models of Hypertrophic Cardiomyopathy

A variety of animal models are utilized to recapitulate the pathophysiology of human HCM for the preclinical evaluation of this compound. These models can be broadly categorized into genetic and non-genetic models.

Genetic Models:

-

Transgenic Mouse Models: These models harbor specific mutations in sarcomeric protein genes that are known to cause HCM in humans. They are crucial for studying the effects of this compound on the direct consequences of these mutations.

-

Myosin Heavy Chain (Myh6/Myh7) Mutations (e.g., R403Q): These mice develop age-dependent left ventricular hypertrophy, myocyte disarray, and fibrosis, closely mimicking the human disease phenotype.

-

Myosin Binding Protein-C (Mybpc3) Mutations: Mice with mutations in Mybpc3 also exhibit features of HCM, including hypercontractility.

-

N47K-Myosin Regulatory Light Chain (RLC) Mutation: This model expresses a human RLC mutation and is used to study the specific effects of this compound on cross-bridge kinetics and calcium sensitivity.

-

-

Feline Models of HCM: Cats can naturally develop a form of HCM that shares many features with the human disease, including left ventricular hypertrophy and outflow tract obstruction. Specific breeds, such as Maine Coons and Ragdolls, have a higher incidence and may carry specific genetic mutations (e.g., A31P in MYBPC3).

Non-Genetic (Induced) Models:

While less common for this compound-specific studies which often target the genetic basis of HCM, induced models can be used to study cardiac hypertrophy and the general effects of reducing contractility.

-

Pressure Overload-Induced Hypertrophy (e.g., Transverse Aortic Constriction - TAC): This surgical model creates a mechanical obstruction to blood flow from the left ventricle, leading to compensatory hypertrophy.

-

Pharmacologically-Induced Hypertrophy (e.g., Isoproterenol infusion): Chronic administration of β-adrenergic agonists like isoproterenol can induce cardiac hypertrophy.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from preclinical studies of this compound in various animal models of HCM.

Table 1: Effects of this compound on Cardiac Function and Structure in Mouse Models of HCM

| Parameter | Animal Model | This compound Dose/Concentration | Duration of Treatment | % Change vs. Control/Baseline | Reference |

| Maximal Isometric Force | N47K-RLC Transgenic Mice (skinned papillary muscle) | 0.3 µM | Acute | Decreased | |

| Ca2+ Sensitivity (pCa50) | N47K-RLC Transgenic Mice (skinned papillary muscle) | 0.3 µM | Acute | Decreased (reduction nearly twice as large as in WT) | |

| Fractional Shortening | Myosin R403Q Transgenic Mice | Dose-dependent | Not Specified | Decreased | |

| Left Ventricular Wall Thickness | Myosin R403Q Transgenic Mice | Not Specified | Not Specified | Regression | |

| Myocardial Fibrosis | Myosin R403Q Transgenic Mice | Not Specified | Not Specified | Prevented development; minimal fibrosis in treated mice | |

| Profibrotic and Pro-hypertrophic Gene Expression | Myosin R403Q Transgenic Mice | Not Specified | Not Specified | Reduced |

Table 2: Effects of this compound in Feline Model of Obstructive HCM

| Parameter | Animal Model | This compound Dose/Concentration | Duration of Treatment | Effect | Reference |

| Left Ventricular Outflow Tract (LVOT) Obstruction | Cats with naturally occurring oHCM | Exposure-dependent | Acute | Reduced/Eliminated | |

| Myocardial Contractility | Cats with naturally occurring oHCM | Exposure-dependent | Acute | Reduced | |

| Systolic Anterior Motion (SAM) of the Mitral Valve | Cats with naturally occurring oHCM | Not Specified | Acute | Reduced |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Transgenic Mouse Model of HCM

This protocol describes a general procedure for evaluating the efficacy of this compound in a transgenic mouse model, such as the N47K-RLC or R403Q-Myosin heavy chain models.

1. Animal Model and Husbandry:

- Select a transgenic mouse line expressing a relevant HCM-causing mutation and wild-type littermates as controls.

- House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

- All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. This compound Administration:

- Formulation: Prepare this compound in a suitable vehicle (e.g., as described in specific study publications).

- Dosing: Determine the appropriate dose based on previous studies. For example, a working concentration of 250 nM was used for dosing in myosin R403Q HCM transgenic mice. Dosing can be administered via oral gavage or formulated in the chow.

- Treatment Duration: The duration can range from acute (single dose) to chronic (several weeks or months) depending on the study's objectives (e.g., prevention vs. regression of hypertrophy).

3. Assessment of Cardiac Function and Morphology:

- Echocardiography: Perform serial echocardiography at baseline and throughout the study to assess left ventricular dimensions, wall thickness, fractional shortening, and ejection fraction.

- Histopathology: At the end of the study, euthanize the animals and harvest the hearts.

- Fix hearts in 10% neutral buffered formalin and embed in paraffin.

- Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size and myocyte disarray.

- Use Masson's trichrome or Picrosirius red staining to quantify the extent of myocardial fibrosis.

4. Ex Vivo Muscle Mechanics (Optional):

- Isolate papillary muscles from the left ventricle.

- Perform skinned fiber experiments to measure maximal isometric force and calcium sensitivity in the presence and absence of this compound (e.g., 0.3 µM).

5. Gene Expression Analysis (Optional):

- Isolate RNA from ventricular tissue.

- Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in hypertrophy (e.g., Nppa, Nppb) and fibrosis (e.g., Col1a1, Ctgf).

Protocol 2: Acute Hemodynamic Evaluation of this compound in a Feline Model of oHCM

This protocol outlines a procedure for assessing the acute effects of this compound on left ventricular outflow tract obstruction in cats with naturally occurring HCM.

1. Animal Selection:

- Select adult cats diagnosed with obstructive HCM, confirmed by echocardiography demonstrating left ventricular hypertrophy and a significant LVOT pressure gradient.

- Ensure all procedures are approved by the relevant institutional animal welfare body.

2. Anesthesia and Instrumentation:

- Anesthetize the cat using a standard protocol.

- Perform instrumentation for invasive hemodynamic monitoring, including pressure-volume loop analysis if feasible.

- Continuously monitor vital signs throughout the experiment.

3. This compound Administration:

- Administer this compound intravenously or orally at a predetermined dose. A daily oral dose of 0.1 mg/kg has been suggested for cats.

- The study design may involve a single dose or escalating doses to assess dose-dependent effects.

4. Data Acquisition:

- Continuously record hemodynamic parameters, including left ventricular pressure, aortic pressure, and the LVOT pressure gradient.

- Perform serial echocardiography to visualize and quantify the reduction in systolic anterior motion of the mitral valve and the LVOT gradient.

5. Data Analysis:

- Analyze the collected data to determine the effect of this compound on the LVOT gradient, myocardial contractility, and other hemodynamic parameters in an exposure-dependent manner.

Mandatory Visualizations

Caption: this compound's mechanism of action in hypertrophic cardiomyopathy.

Caption: Experimental workflow for a this compound study in a mouse model.

References

- 1. Frontiers | One-year real-world experience with this compound and its physiologic effects on obstructive hypertrophic cardiomyopathy [frontiersin.org]

- 2. This compound: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAMZYOS® (this compound) Mechanism of Action | Safety Profile [camzyoshcp.com]

Application Notes and Protocols for Mavacamten in Human Engineered Cardiac Tissue Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Mavacamten in human engineered cardiac tissue (hECT) models, particularly for studying hypertrophic cardiomyopathy (HCM). This guide is intended to assist researchers in recapitulating key disease phenotypes and evaluating the therapeutic effects of this compound in a human-relevant in vitro system.

Introduction

Hypertrophic cardiomyopathy is a prevalent inherited cardiac disease often linked to mutations in sarcomeric proteins, leading to hypercontractility, impaired relaxation, and adverse cardiac remodeling.[1][2][3] Human engineered cardiac tissues (hECTs) derived from induced pluripotent stem cells (iPSCs), especially those from patients with HCM-causing mutations, offer a powerful platform for disease modeling and drug screening.[1][2] this compound, a first-in-class cardiac myosin inhibitor, has been approved for the treatment of obstructive HCM. It acts by reducing the number of available myosin heads for actin binding, thereby normalizing contractility. These protocols detail the use of this compound in hECT models to assess its efficacy in reversing HCM-related pathological phenotypes.

Key Applications

-

Disease Modeling: Recapitulating HCM phenotypes such as hypercontractility, impaired relaxation, and gene expression changes in hECTs.

-

Drug Efficacy Testing: Evaluating the therapeutic potential of this compound to rescue pathological phenotypes in HCM hECTs.

-

Mechanism of Action Studies: Investigating the molecular and cellular mechanisms by which this compound exerts its effects on cardiac tissue.

-

Personalized Medicine: Utilizing patient-derived iPSCs to create hECTs for testing individual responses to this compound.

Data Presentation: Efficacy of this compound in HCM hECT Models

The following tables summarize the quantitative effects of this compound treatment on hECTs harboring the MYH7-R403Q mutation, a common cause of HCM.

Table 1: Effects of Chronic this compound Treatment (250 nM for 5 weeks) on Contractile Properties of R403Q hECTs

| Parameter | DMSO Control (R403Q) | This compound (R403Q) | Percentage Change |

| Twitch Amplitude (µN) | 82.4 ± 23.4 | 41.7 ± 5.9 | ~50% decrease |

| Twitch Duration (ms) | Not specified | Reduced by 13.4 ms on average | Reduction |

| Relaxation Time | Prolonged | Shortened | Improvement |

Table 2: Electrophysiological and Calcium Handling Effects of Chronic this compound Treatment (250 nM for 5 weeks) on R403Q hECTs

| Parameter | DMSO Control (R403Q) | This compound (R403Q) | Percentage Change |

| Action Potential Duration (APD90) | Prolonged | Reduced by 29.2 ms on average | ~29% reduction |

| Ca2+ Transient Decay Time | Slower | Faster | Improvement |

| Upstroke Velocity | Not specified | Reduced by 26% on average | Reduction |

Table 3: Gene Expression Changes Following Chronic this compound Treatment (250 nM for 5 weeks) in R403Q hECTs

| Gene | Expression Change with this compound |

| NPPB (BNP) | Decreased (mRNA and protein) |

| ADRB2 | Upregulated |

| ATP2A2 (SERCA2a) | Upregulated |

| RYR2 | Upregulated |

| CACNA1C | Upregulated |

| MYH7/MYH6 Ratio | Reduced from 2.1 to a lower value |

Table 4: Structural Changes in R403Q hECTs with Chronic this compound Treatment (250 nM for 5 weeks)

| Parameter | DMSO Control (R403Q) | This compound (R403Q) |

| Sarcomere Length | Shortened | Increased |

| Sarcomere Disarray | Increased | Reduced |

Experimental Protocols

Protocol 1: Fabrication of Human Engineered Cardiac Tissues (hECTs)

This protocol is based on the Biowire platform for generating 3D hECTs.

Materials:

-

Human iPSC-derived cardiomyocytes (iPSC-CMs) from HCM patients (e.g., carrying MYH7-R403Q mutation) and isogenic controls.

-

Human cardiac fibroblasts.

-

Biowire II platform molds.

-

Fibrinogen solution.

-

Thrombin solution.

-

Culture medium (e.g., DMEM with supplements).

Procedure:

-

Prepare a cell suspension containing iPSC-CMs and cardiac fibroblasts at a defined ratio.

-

Mix the cell suspension with fibrinogen solution.

-

Add thrombin to the cell-fibrinogen mixture to initiate polymerization.

-

Dispense the mixture into the Biowire II molds.

-

Allow the tissues to polymerize and compact around the two posts in the mold.

-

Culture the hECTs in appropriate media, changing the media every 2-3 days.

-

Subject the hECTs to electro-mechanical maturation for 6 weeks.

Protocol 2: Chronic this compound Treatment of hECTs

Materials:

-

Mature hECTs (as fabricated in Protocol 1).

-

This compound stock solution (in DMSO).

-

Vehicle control (DMSO).

-

Culture medium.

Procedure:

-

After the 6-week maturation period, divide the hECTs into two groups: this compound-treated and vehicle control.

-

Prepare culture medium containing 250 nM this compound.

-

Prepare a corresponding vehicle control medium with the same concentration of DMSO.

-

Replace the medium in the respective wells with the this compound or vehicle control medium.

-

Culture the hECTs for 5 weeks, changing the medium every 2-3 days.

Protocol 3: Contractility Assessment

Equipment:

-

Force transducer setup.

-

Electrical stimulator.

-

Data acquisition system.

Procedure:

-

Mount the hECTs between a force transducer and a stationary post.

-

Pace the tissues at a physiological frequency (e.g., 1 Hz).

-

Record the twitch force generated by the hECTs.

-

Analyze the recordings to determine parameters such as twitch amplitude, time to peak, and relaxation time.

Protocol 4: Electrophysiology and Calcium Handling Measurements

Equipment:

-

Optical mapping system or confocal microscopy.

-

Voltage-sensitive dyes (for action potential).

-

Calcium-sensitive dyes.

Procedure:

-

Load the hECTs with the appropriate fluorescent dye.

-

Mount the tissues on the microscope stage and pace them electrically.

-

Record the fluorescence signals to measure action potentials and intracellular calcium transients.

-

Analyze the data to determine APD90, calcium transient amplitude, and decay kinetics.

Protocol 5: Gene Expression Analysis (RT-qPCR)

Materials:

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix.

-

Primers for target genes (e.g., NPPB, ADRB2, ATP2A2, RYR2, CACNA1C) and housekeeping genes (GAPDH, RPL13A).

Procedure:

-

Harvest the hECTs and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Set up qPCR reactions with primers for the genes of interest.

-

Run the qPCR and analyze the data using the comparative Ct method to determine relative gene expression.

Visualizations

This compound's Mechanism of Action in HCM

Caption: this compound inhibits excessive myosin-actin cross-bridging in HCM.

Experimental Workflow for this compound Testing in hECTs

Caption: Workflow for assessing this compound's effects on hECTs.

References

- 1. Human engineered cardiac tissue model of hypertrophic cardiomyopathy recapitulates key hallmarks of the disease and the effect of chronic this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human engineered cardiac tissue model of hypertrophic cardiomyopathy recapitulates key hallmarks of the disease and the effect of chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for Assessing Mavacamten's Effect on Myofibril Force Generation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the impact of Mavacamten, a first-in-class cardiac myosin inhibitor, on myofibril force generation. The following sections detail the experimental setup, necessary reagents, and step-by-step procedures for accurately measuring the effects of this compound on cardiac and skeletal muscle preparations.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule modulator of cardiac myosin that is being investigated for the treatment of hypertrophic cardiomyopathy (HCM). It acts as an allosteric inhibitor of the myosin ATPase, reducing the number of myosin heads available to interact with actin and thereby decreasing sarcomere contractility.[1][2][3][4] this compound has been shown to have a dose-dependent negative effect on maximal Ca2+-activated isometric force.[1] It achieves this by stabilizing the "super-relaxed" state (SRX) of myosin, an energy-conserving state where the myosin heads are folded back and have very low ATPase activity. This action effectively reduces the number of myosin heads available for the power-generating stroke.

The primary mechanism of this compound involves inhibiting the release of inorganic phosphate (Pi) and slowing the release of ADP from the myosin head, which are critical steps in the cross-bridge cycle. This leads to a reduction in the rate of force development and an overall decrease in myocardial force generation. Interestingly, this compound's effects can be isoform-specific, with different impacts observed between cardiac and skeletal muscle.

Experimental Protocols

Preparation of Skinned Myofibrils

This protocol describes the isolation of single myofibrils or small bundles of myofibrils from cardiac or skeletal muscle tissue. The "skinning" process involves the use of detergents to remove the cell membranes, allowing for direct experimental control of the intracellular environment.

Materials:

-

Cardiac or skeletal muscle tissue

-

Relaxing Solution (see Table 1 for composition)

-

Activating Solution (see Table 1 for composition)

-

Skinning Solution: Relaxing solution containing 1% (v/v) Triton X-100

-

Dissecting microscope

-

Fine forceps

-

Small scissors

-

Homogenizer

Procedure:

-

Excise a small piece of muscle tissue (e.g., from rabbit psoas or human ventricular muscle) and place it in ice-cold Relaxing Solution.

-

Under a dissecting microscope, carefully dissect a small bundle of fibers.

-

Incubate the fiber bundle in Skinning Solution for 30 minutes on ice to chemically remove the cell membranes.

-

Wash the skinned fiber bundle thoroughly with Relaxing Solution to remove the Triton X-100.

-

Gently homogenize the skinned fiber bundle in Relaxing Solution to release individual myofibrils or small myofibril bundles.

-

The resulting myofibril suspension is now ready for mechanical experiments.

Force Generation Measurement in Single Myofibrils

This protocol details the procedure for measuring isometric force generation in isolated myofibrils in response to varying calcium concentrations and the presence of this compound.

Materials:

-

Myofibril suspension (from Protocol 2.1)

-

Experimental setup with a force transducer and a high-speed length controller

-

Glass microneedles

-

Inverted microscope with high-magnification optics

-

Relaxing and Activating Solutions with varying pCa values (see Table 1)

-

This compound stock solution (dissolved in DMSO)

Procedure:

-

Mount a single myofibril or a small bundle of myofibrils between two glass microneedles, one connected to a force transducer and the other to a length controller.

-

Adjust the sarcomere length to the desired experimental value (e.g., 2.1-2.4 µm) using laser diffraction.

-

Perfuse the myofibril with Relaxing Solution (pCa 9.0) to establish a baseline resting tension.

-

To measure the force-pCa relationship, sequentially perfuse the myofibril with Activating Solutions of increasing calcium concentrations (e.g., pCa 6.1 to 4.5).

-

Record the steady-state isometric force at each pCa level.

-

To assess the effect of this compound, incubate the myofibril in Relaxing Solution containing the desired concentration of this compound (e.g., 0.3 µM, 0.5 µM, 1.0 µM) for a specified period (e.g., 2 minutes).

-

Repeat the force-pCa measurements in the presence of this compound.

-

Data is typically normalized to the maximal force generated in the absence of the drug.

Data Presentation

The following tables summarize the quantitative effects of this compound on myofibril force generation as reported in the literature.

Table 1: Composition of Experimental Solutions

| Component | Relaxing Solution (pCa 9.0) | Activating Solution (pCa 4.5) |

| Potassium Propionate | 45.3 mM | 45.3 mM |

| BES | 40 mM | 40 mM |

| EGTA | 10 mM | 10 mM |

| MgCl₂ | 6.3 mM | 6.3 mM |

| Na-ATP | 6.1 mM | 6.1 mM |

| DTT | 10 mM | 10 mM |

| CaCl₂ | - | Calculated for pCa 4.5 |

| pH | 7.0 | 7.0 |

Note: The precise concentration of CaCl₂ in the Activating Solution is calculated to achieve the desired pCa. Intermediate pCa solutions are prepared by mixing Relaxing and Activating solutions in appropriate ratios.

Table 2: Summary of this compound's Effects on Myofibril Mechanics

| Parameter | Muscle Type | This compound Concentration | Effect | Reference |

| Maximal Ca²⁺-activated Force | Human Ventricular Myofibrils | Dose-dependent (IC₅₀ ~0.58 µM) | Decrease | |

| Rabbit Psoas Myofibrils | Dose-dependent (IC₅₀ ~7.00 µM) | Decrease | ||

| Murine Myocardium (WT) | 0.5 - 10.0 µM | Dose-dependent decrease | ||

| Murine Myocardium (cMyBPC KO) | 0.5 - 10.0 µM | Less pronounced decrease | ||

| Human Myocardium | 0.5 µM | ~25-30% decrease | ||

| N47K-RLC Mouse Model | 0.3 µM | ~25% decrease | ||

| Ca²⁺ Sensitivity (pCa₅₀) | Human Myocardium | 0.5 µM | Decrease | |

| N47K-RLC Mouse Model (WT-RLC) | 0.3 µM | Decrease | ||

| N47K-RLC Mouse Model (N47K) | 0.3 µM | Smaller decrease vs WT | ||

| Thin Filament HCM Mutations | 250 nM | Partial reversal of increased sensitivity | ||

| Kinetics of Force Development | Human Ventricular Myofibrils | Not specified | No effect | |

| Rabbit Psoas Myofibrils | Not specified | Decrease | ||

| Skinned Rodent Myocardium | Not specified | Slowed | ||

| Rate of Force Relaxation | Human Ventricular Myofibrils | Not specified | Accelerated | |

| Rabbit Psoas Myofibrils | Not specified | No effect | ||

| Cross-Bridge Detachment Rate | Human Myocardium | 0.5 µM | Increased | |

| N47K-RLC Mouse Model | 0.3 µM | Increased |

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: this compound's mechanism of action on the myosin cross-bridge cycle.

Caption: Experimental workflow for assessing this compound's effect on myofibril force.

References

- 1. This compound has a differential impact on force generation in myofibrils from rabbit psoas and human cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. This compound decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Correlating Mavacamten Plasma Concentration with LVEF Changes in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2] It modulates the number of myosin heads that can enter the force-producing state, thereby reducing the probability of cross-bridge formation.[3] This mechanism of action leads to a decrease in excessive myocardial contractility and an improvement in diastolic relaxation, making it a targeted therapy for hypertrophic cardiomyopathy (HCM).[2][4] In preclinical models, this compound has been shown to reduce cardiac hypercontractility in a dose-dependent manner, which is reflected by changes in Left Ventricular Ejection Fraction (LVEF). These application notes provide a summary of the available preclinical data correlating this compound plasma concentration with LVEF changes and offer detailed protocols for key experiments.

Mechanism of Action: Signaling Pathway

This compound directly targets the cardiac sarcomere, the fundamental contractile unit of cardiomyocytes. It binds to cardiac myosin and stabilizes it in an energy-sparing, "super-relaxed" state, reducing the number of available myosin heads that can bind to actin. This leads to a decrease in the force of contraction (negative inotropy) without directly affecting intracellular calcium concentration.

Figure 1: this compound's mechanism of action on the cardiac sarcomere.

Preclinical Data Summary: this compound Plasma Concentration and Cardiac Function

Preclinical studies in various animal models have demonstrated a clear dose- and exposure-dependent effect of this compound on cardiac contractility. While extensive public data directly correlating a range of plasma concentrations with specific LVEF percentages is limited, key findings from regulatory review documents and published studies provide valuable insights.

Table 1: Summary of Preclinical Pharmacodynamic Effects of this compound on Cardiac Function

| Animal Model | Dosage/Exposure | Effect on Cardiac Function | Citation |

| Rat | 1 mg/kg/day (single oral dose) | ~20% reduction in Fractional Shortening (FS) | |

| Rat | 1.2 mg/kg/day (26-week study) | Cardiac toxicity with heart failure at Cmax of 725 ng/mL. ~30% reduction in Ejection Fraction (EF) at highest doses. | |

| Dog | 0.045 mg/kg for 31 days | ~11% reduction in Fractional Shortening (FS) | |

| Dog | 0.45 mg/kg/day (13-week study) | Cardiac toxicity with heart failure at Cmax of 911 ng/mL. ~30% reduction in Ejection Fraction (EF) at highest doses. | |

| Feline HCM Model | Not specified | Reduced contractility and LVOT obstruction | |

| Mouse HCM Model | Not specified | Suppressed development of ventricular hypertrophy and myocyte disarray |

Note: Fractional Shortening (FS) is a surrogate measure for LVEF.

Experimental Protocols

Animal Models

-

Rodent Models: Healthy rats (e.g., Sprague-Dawley) are suitable for initial pharmacokinetic and pharmacodynamic screening. Transgenic mouse models of HCM (e.g., expressing human myosin mutations) can be used to study efficacy in a disease context.

-

Feline Models: Cats with naturally occurring HCM provide a valuable translational model due to the similarities in disease pathophysiology to humans.

This compound Administration and Plasma Sample Collection

This protocol outlines a general procedure for oral administration and subsequent blood collection for pharmacokinetic analysis.

Figure 2: Experimental workflow for correlating this compound plasma concentration with LVEF.

Protocol:

-

Animal Preparation:

-

Acclimate animals to the housing facility for at least one week prior to the study.

-

Obtain baseline measurements, including body weight, a baseline blood sample for control plasma, and a baseline echocardiogram to determine LVEF.

-

-

This compound Formulation and Administration:

-

Prepare a formulation of this compound suitable for oral gavage (e.g., suspension in 0.5% methylcellulose).

-

Administer the designated dose of this compound or vehicle control to the animals via oral gavage.

-

-

Blood Sample Collection:

-

Collect blood samples (e.g., via tail vein or saphenous vein in rodents, cephalic vein in felines) at predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) to capture the pharmacokinetic profile.

-

Collect blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

-

Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

-

-

Plasma Concentration Analysis:

-

Determine the plasma concentration of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

LVEF Measurement by Echocardiography

Transthoracic echocardiography is the standard non-invasive method for assessing cardiac function in preclinical models.

Protocol for Feline Echocardiography:

-

Animal Preparation:

-

If necessary, sedate the cat to minimize stress and movement (e.g., with a low dose of a suitable sedative).

-

Place the cat in right lateral recumbency.

-

-

Image Acquisition:

-

Use a high-frequency phased-array transducer.

-

Obtain standard two-dimensional right parasternal short-axis and long-axis views.

-

Acquire M-mode images from the short-axis view at the level of the papillary muscles.

-

-

LVEF Calculation:

-

From the M-mode images, measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).

-

Calculate LVEF using the Teichholz formula or other validated methods for the species.

-

Alternatively, use the biplane method of disks (modified Simpson's rule) from the apical four- and two-chamber views for a more accurate volume-based LVEF calculation.

-

Logical Relationship of Study Design

A robust study design is crucial for establishing a clear correlation between this compound plasma concentration and LVEF changes.

Figure 3: Logical flow of a preclinical study to correlate this compound concentration and LVEF.

Conclusion

References

In Silico Modeling of Mavacamten's Effect on Mutation-Specific Hypertrophic Cardiomyopathy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertrophic cardiomyopathy (HCM) is a prevalent genetic cardiac disorder characterized by thickening of the heart muscle, which can lead to significant morbidity and mortality. A key pathophysiological driver in many HCM cases is the hypercontractility of the cardiac sarcomere, often caused by mutations in genes encoding sarcomeric proteins. Mavacamten, a first-in-class cardiac myosin inhibitor, has emerged as a targeted therapy for obstructive HCM. It acts by allosterically modulating myosin ATPase activity, thereby reducing the number of available actin-myosin cross-bridges and normalizing cardiac contractility.

In silico modeling provides a powerful platform to investigate the mutation-specific effects of this compound and to predict its therapeutic efficacy. By simulating the complex interplay of cardiac electrophysiology, mechanics, and energetics at the cellular level, researchers can gain mechanistic insights into how this compound corrects the functional consequences of specific HCM mutations. These computational approaches can accelerate drug development by identifying patient populations most likely to respond to treatment and by optimizing therapeutic strategies.

This document provides detailed application notes and protocols for the in silico modeling of this compound's effect on mutation-specific HCM.

Mechanism of Action of this compound in HCM

This compound's primary mechanism of action is the stabilization of the "super-relaxed state" (SRX) of the myosin head.[1][2][3] In a healthy heart, a proportion of myosin heads are in this energy-conserving, inactive state, unable to bind to actin. In many HCM-causing mutations, particularly in the β-myosin heavy chain gene (MYH7), the equilibrium is shifted away from the SRX towards the "disordered relaxed state" (DRX), leading to an excess of active myosin heads and subsequent hypercontractility.[1][3] this compound binds to a pocket on the myosin heavy chain, promoting the SRX state and thereby reducing the number of myosin heads available for cross-bridge formation. This leads to a decrease in the force of contraction and an improvement in diastolic relaxation.

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action in HCM.

Quantitative Data Summary

The following table summarizes quantitative data from in silico studies on the effect of this compound on cardiomyocytes carrying the MYH7-R403Q mutation.

| Parameter | Condition | Value/Change | Reference |

| Contractility | |||

| Active Tension Peak | MYH7-R403Q vs. Control | ~43% increase | |

| MYH7-R403Q + 0.5 µM this compound | Normalized to control levels | ||

| Fractional Shortening (FS) | MYH7-R403Q + 0.5 µM this compound | 14.6% improvement | |

| Relaxation | |||

| Relaxation Time (T90off) | MYH7-R403Q vs. Control | ~3% increase | |